

Technical Support Center: Enhancing Enantioselectivity in Chiral Amino Alcohol Synthesis

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	<i>(R)</i> -4-Amino-3-fluoro-2-methyl-2-butanol
CAS No.:	1544241-64-6
Cat. No.:	B1380615

[Get Quote](#)

Welcome to the Technical Support Center for Chiral Amino Alcohol Synthesis. This guide is designed for researchers, chemists, and drug development professionals dedicated to achieving high enantioselectivity in their synthetic routes. Chiral vicinal amino alcohols are critical structural motifs in a vast array of pharmaceuticals and bioactive molecules, where precise stereochemical control is paramount for efficacy and safety[1][2].

This resource provides in-depth, field-proven insights structured into a practical question-and-answer format. We will explore the causality behind common experimental challenges and offer robust, self-validating protocols to enhance your success.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of chiral amino alcohols, particularly via the asymmetric reduction of α -amino ketones or related prochiral

substrates.

Problem 1: My enantiomeric excess (ee%) is consistently low or non-existent.

This is one of the most frequent challenges in asymmetric catalysis. Low enantioselectivity points to issues with the chiral induction step, where the catalyst fails to effectively differentiate between the two prochiral faces of the substrate.

Question: I'm performing a Corey-Bakshi-Shibata (CBS) reduction of an α -amino ketone, but my ee% is below 50%. What should I investigate first?

Answer: A low ee% in a CBS reduction often traces back to the catalyst's integrity, the reaction conditions, or a competing non-selective background reaction. Here is a systematic troubleshooting approach:

- **Catalyst Integrity and Formation:** The oxazaborolidine catalyst is the heart of the CBS reduction[3][4].
 - **Purity:** Ensure the chiral amino alcohol precursor (e.g., (S)- α,α -diphenyl-2-pyrrolidinemethanol) is of high enantiomeric and chemical purity. Impurities can disrupt the formation of the active catalyst[5].
 - **In Situ Generation:** If generating the catalyst in situ, allow sufficient time for the reaction between the amino alcohol and the borane source (e.g., $\text{BH}_3\cdot\text{SMe}_2$ or $\text{BH}_3\cdot\text{THF}$) to complete before adding the ketone substrate. A typical pre-stirring time is 30-60 minutes at 0 °C[5].
 - **Moisture Sensitivity:** Oxazaborolidine catalysts are highly sensitive to moisture[5][6]. Ensure all glassware is flame-dried or oven-dried, solvents are anhydrous, and the reaction is conducted under a strict inert atmosphere (Argon or Nitrogen). Water will hydrolyze the catalyst and the borane reducing agent, leading to a non-catalyzed, non-selective reduction.
- **Reaction Temperature:** Temperature is a critical parameter for enantioselectivity.

- General Rule: Lower temperatures generally favor higher enantiomeric excess because the energy difference between the diastereomeric transition states is magnified[7]. However, this is not universal.
- Optimization: Conduct a temperature screening study. For CBS reductions, temperatures between -78 °C and -20 °C are common[3]. Some systems show an optimal temperature above which the ee% decreases again[8][9]. For example, in one study, the optimal temperature was found to be -40 °C; lowering it further to -60 °C actually decreased the ee%[8].
- Rate of Addition: The rate at which the substrate and the primary reducing agent are added can be crucial.
 - Slow Addition: Add the ketone substrate slowly to the pre-formed catalyst. Subsequently, add the borane solution dropwise. This ensures that the catalyzed reduction significantly outpaces the non-catalyzed background reduction, which is a major cause of poor enantioselectivity[5][9]. Maintaining a low concentration of free borane is key.

Question: My Noyori-type asymmetric hydrogenation gives a racemic product. What are the likely causes?

Answer: Noyori hydrogenation catalysts, typically Ru(II)-diphosphine-diamine complexes, are renowned for their high efficiency and selectivity[10]. A complete loss of enantioselectivity often points to catalyst deactivation or incorrect formulation.

- Ligand Purity and Integrity: The chiral ligand (e.g., BINAP, DPEN) is the source of asymmetry. Verify its enantiomeric purity. Ensure the ligand has not degraded or oxidized.
- Catalyst Pre-formation/Activation: The active catalyst is formed from a pre-catalyst. For instance, a RuCl₂(BINAP) pre-catalyst is activated by hydrogen[11]. Ensure this activation step is performed correctly as per established protocols. In diamine-containing systems, the amine N-H bond is essential for the catalytic cycle and the outer-sphere hydrogenation mechanism[10][12].
- Presence of Catalyst Poisons: Impurities in the substrate or solvent (e.g., sulfur compounds, water, oxygen) can poison the ruthenium catalyst. Ensure high-purity, degassed solvents and purified substrates are used.

- **Incorrect Base/Solvent System:** For many hydrogenations of α -amino ketones, the choice of base and solvent is critical. For a cobalt-catalyzed system, for instance, switching the base to KHCO_3 and the solvent to MeOH was found to give the best results in both yield and enantioselectivity[13][14].

Problem 2: The reaction has poor conversion and/or low yield.

Low conversion indicates that the catalyst is not turning over effectively or the reaction conditions are suboptimal.

Question: I'm seeing only 20% conversion after 24 hours. How can I improve the reaction rate and yield without compromising enantioselectivity?

Answer: This common scenario requires a careful balancing act, as changes made to improve conversion can sometimes negatively impact ee%.

- **Catalyst Loading:** Insufficient catalyst may be the simplest reason for low conversion[7].
 - **Optimization:** Systematically increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then 5 mol%). However, be aware that excessively high loadings can sometimes lead to the formation of less selective catalyst aggregates, which might decrease ee%[7]. There is an optimal loading for every system.
 - **Uncatalyzed Reaction:** Remember that a competing uncatalyzed reaction is always a possibility. The goal is to ensure the catalyzed pathway is significantly faster[15].
- **Temperature and Reaction Time:**
 - **Balancing Act:** While lower temperatures often improve ee%, they also slow down the reaction rate. If conversion is very low at $-78\text{ }^\circ\text{C}$, consider raising the temperature incrementally (e.g., to $-40\text{ }^\circ\text{C}$ or $-20\text{ }^\circ\text{C}$) and monitoring both conversion and ee% over time[5].
 - **Extended Time:** Simply extending the reaction time may be sufficient if catalyst deactivation is not an issue.

- Reagent Stoichiometry and Solubility:
 - Reducing Agent: Ensure the correct stoichiometry for the reducing agent (e.g., borane, HSiCl_3) is used. A sufficient excess is often required to drive the reaction to completion[5].
 - Solubility: If reactants are not fully dissolved, the reaction will be heterogeneous and slow. Choose a solvent where all components, including the substrate and catalyst-substrate complex, are fully soluble at the reaction temperature[7][16].

Problem 3: My results are inconsistent between batches.

Poor reproducibility is a frustrating issue that typically points to uncontrolled variables in the experimental setup.

Question: I achieved >95% ee last week, but this week's repeat experiment gave only 80% ee under what I thought were identical conditions. What could be the cause?

Answer: Reproducibility issues almost always stem from subtle, often overlooked, variations in reagents or procedure.

- Atmospheric Control: This is the most common culprit. Many asymmetric catalysts and reagents are sensitive to air and moisture[5]. A slight variation in the quality of the inert atmosphere (e.g., a small leak in the Schlenk line) can lead to catalyst degradation and inconsistent results. Always use freshly dried solvents and flame-dried glassware.
- Reagent and Catalyst Quality:
 - New vs. Old Bottles: Use fresh reagents and catalysts. A newly opened bottle of a chiral ligand or a borane solution may give different results than one that has been on the shelf for months. Borane solutions ($\text{BH}_3 \cdot \text{THF}$) can degrade over time.
 - Lot-to-Lot Variability: Be aware of potential lot-to-lot variability in commercial reagents and catalysts.
- Order of Addition: The sequence in which reagents are added can be critical. Pre-forming the catalyst before adding the substrate is a crucial step that, if varied, will lead to inconsistent outcomes[7]. Standardize your procedure and adhere to it strictly.

- **Stirring and Temperature Control:** Ensure consistent and efficient stirring. In larger scale reactions, poor mixing can create localized temperature or concentration gradients. Also, verify that your temperature bath and internal thermometer are accurate.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect enantioselectivity?

A1: The solvent plays a profound role by stabilizing or destabilizing the diastereomeric transition states of the reaction. Solvents can influence the conformation and aggregation state of the catalyst-substrate complex[7][17]. For example, a switch from THF to the more hindered 2-methyl-THF was shown to markedly improve selectivity in one system, suggesting that solvent coordination to the active catalyst is a key factor[17]. Toluene is another solvent that has shown a positive effect on ee% in certain nickel-catalyzed reactions[16]. There is no "universal" solvent; therefore, a solvent screen (e.g., toluene, dichloromethane, THF, acetonitrile) is a mandatory step in reaction optimization[7].

Q2: What is the impact of the ligand structure on the synthesis of γ -amino alcohols?

A2: The ligand structure is paramount as it creates the chiral environment for the reaction. In the asymmetric hydrogenation of β -amino ketones to produce γ -amino alcohols, the ligand's electronic and steric properties directly influence enantioselectivity. For instance, in an Iridium-PNN catalyst system, the aryl sulfonyl group on the diamine scaffold was found to have a significant effect on enantioselectivity, while the backbone configuration was less critical[18]. The choice of ligand, whether it's a commercially available one like BINAP or a custom-designed one, is arguably the most important factor in developing a successful asymmetric transformation[19].

Q3: Can biocatalysis be used for chiral amino alcohol synthesis?

A3: Absolutely. Biocatalysis offers an excellent, green alternative to traditional chemical methods. Enzymes like amine dehydrogenases (AmDHs) can be used for the reductive amination of α -hydroxy ketones with ammonia to produce chiral vicinal amino alcohols with outstanding conversions and enantioselectivity (>99% ee) under mild, aqueous conditions[2][20]. This approach avoids the use of heavy metals and harsh reagents, making it highly attractive for pharmaceutical manufacturing[20].

Q4: How do I properly set up an experiment to screen for optimal reaction conditions?

A4: A systematic approach is crucial. A Design of Experiments (DoE) methodology is ideal, but a simpler method is to vary one parameter at a time (One-Factor-At-a-Time, OFAT) while keeping others constant. A typical screening workflow would be:

- Solvent Screen: Test a range of 4-5 anhydrous solvents at a standard temperature (e.g., 0 °C).
- Temperature Screen: Using the best solvent from step 1, screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, RT).
- Catalyst Loading Screen: Using the optimal solvent and temperature, vary the catalyst loading (e.g., 0.5, 1, 2, 5 mol%).

For each experiment, ensure you run a control, use an inert atmosphere, and analyze both conversion (by GC or NMR) and enantiomeric excess (by chiral HPLC or GC) to get a complete picture^[7].

Q5: What is the role of additives, like a base or a proton donor, in these reactions?

A5: Additives can play several critical roles. In many hydrogenation reactions, a base is required to generate the active catalytic species or to neutralize acidic byproducts^{[13][14]}. For example, in some cobalt-catalyzed hydrogenations, KHCO_3 was found to be the optimal base^[14]. In other systems, like a Cu-catalyzed reductive coupling, the addition of a proton donor like t-BuOH was found to mitigate the formation of byproducts and improve enantiopurity, though it sometimes reduced yield^[21]. The effect of an additive is highly system-dependent and must be determined empirically.

Data & Protocols

Table 1: Influence of Reaction Parameters on Enantioselectivity

The following table summarizes the typical effects of key parameters. This is a generalized guide; optimal conditions are substrate- and catalyst-dependent.

Parameter	Common Variation	Effect on Enantioselectivity (ee%)	Rationale & Causality
Temperature	Decrease (-20°C to -78°C)	Often Increases	Magnifies the small energy difference between diastereomeric transition states. Lower thermal energy reduces the chance of overcoming the barrier to the less-favored product. [7] [8]
Catalyst Loading	Increase (1 to 5 mol%)	Can Increase or Decrease	An increase can outcompete the non-selective background reaction. However, too high a concentration may cause catalyst aggregation, leading to lower ee%. [7] [15]
Solvent Polarity	Toluene vs. THF vs. CH ₂ Cl ₂	Highly Variable	The solvent alters the conformation and solvation of the catalyst-substrate complex, directly impacting the transition state energies. A solvent screen is essential. [7] [16] [17]
Addition Rate	Slow Dropwise Addition	Usually Increases	Maintains a low concentration of the achiral reducing agent (e.g., borane),

ensuring the catalyzed, enantioselective pathway is dominant over the fast, non-selective background reaction.[5]

Protocol 1: General Procedure for a CBS Asymmetric Reduction

This protocol is a representative example for the reduction of an α -amino ketone and requires optimization for specific substrates.

Apparatus Setup:

- Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet.
- Flame-dry the entire apparatus under vacuum and cool under a positive pressure of dry argon.

Catalyst Formation:

- To the flask, add the chiral amino alcohol precursor (e.g., (R)-2-methyl-CBS-oxazaborolidine, 0.1-0.2 equivalents as a 1.0 M solution in toluene) under an argon atmosphere[3].
- Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

Reaction:

- Dissolve the ketone substrate (1.0 equivalent) in anhydrous toluene.
- Slowly add a solution of the reducing agent (e.g., catecholborane, 1.5-1.8 equivalents as a 1.0 M solution in THF) dropwise to the catalyst solution over 20-30 minutes, ensuring the internal temperature remains constant[3].

- Add the ketone solution dropwise to the reaction mixture over 20 minutes.
- Stir the reaction at the set temperature and monitor its progress by TLC or GC. Reactions can take from 1 to 24 hours[3].

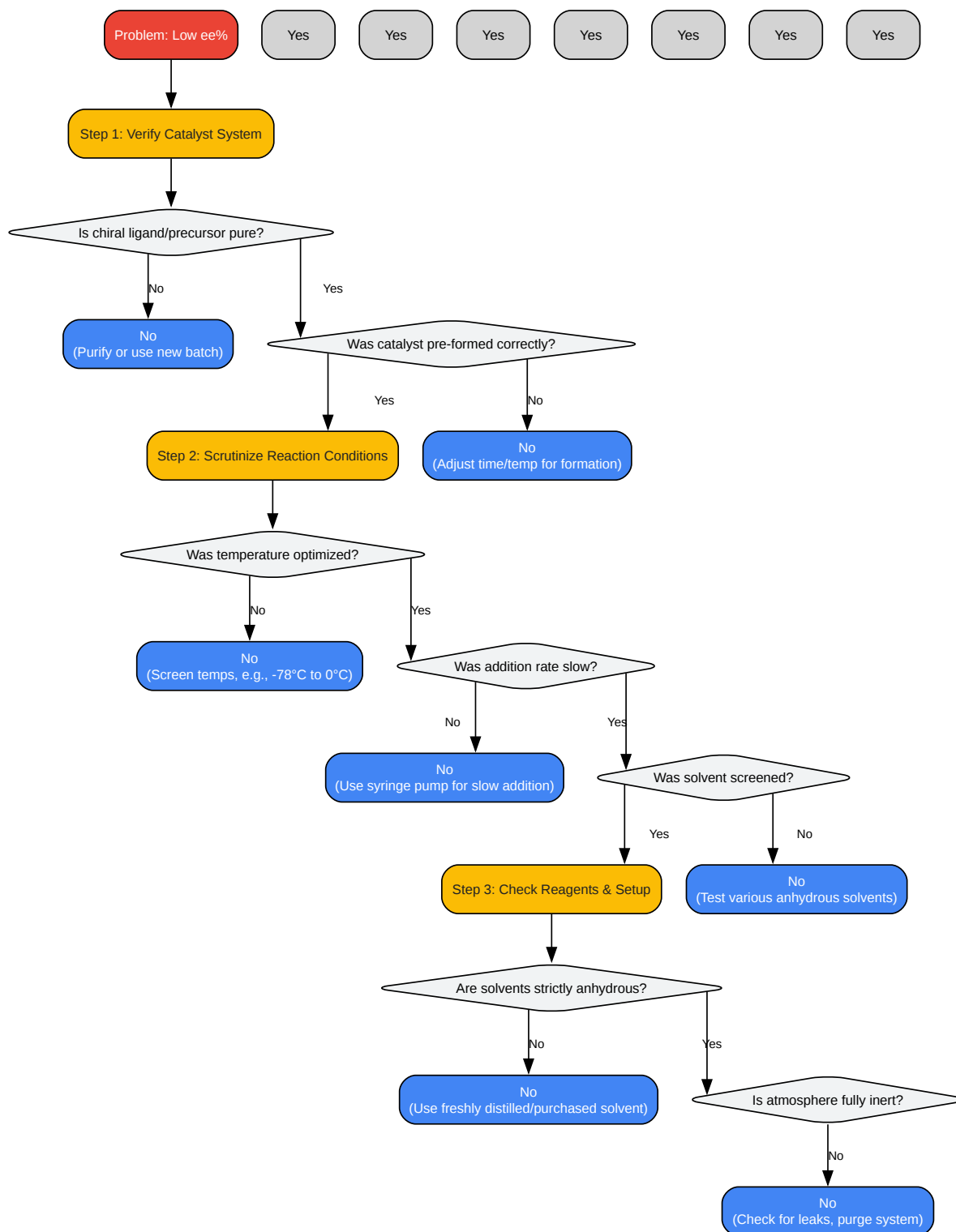
Workup & Analysis:

- Upon completion, quench the reaction by slowly adding methanol, followed by saturated aqueous NaHCO_3 solution[3].
- Warm the mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure[1].
- Purify the crude product by flash column chromatography.
- Determine the enantiomeric excess of the purified alcohol using chiral HPLC or GC analysis[1].

Visualized Workflows & Logic

Diagram 1: Troubleshooting Logic for Low Enantioselectivity

This decision tree illustrates a systematic approach to diagnosing and solving issues of poor ee%.

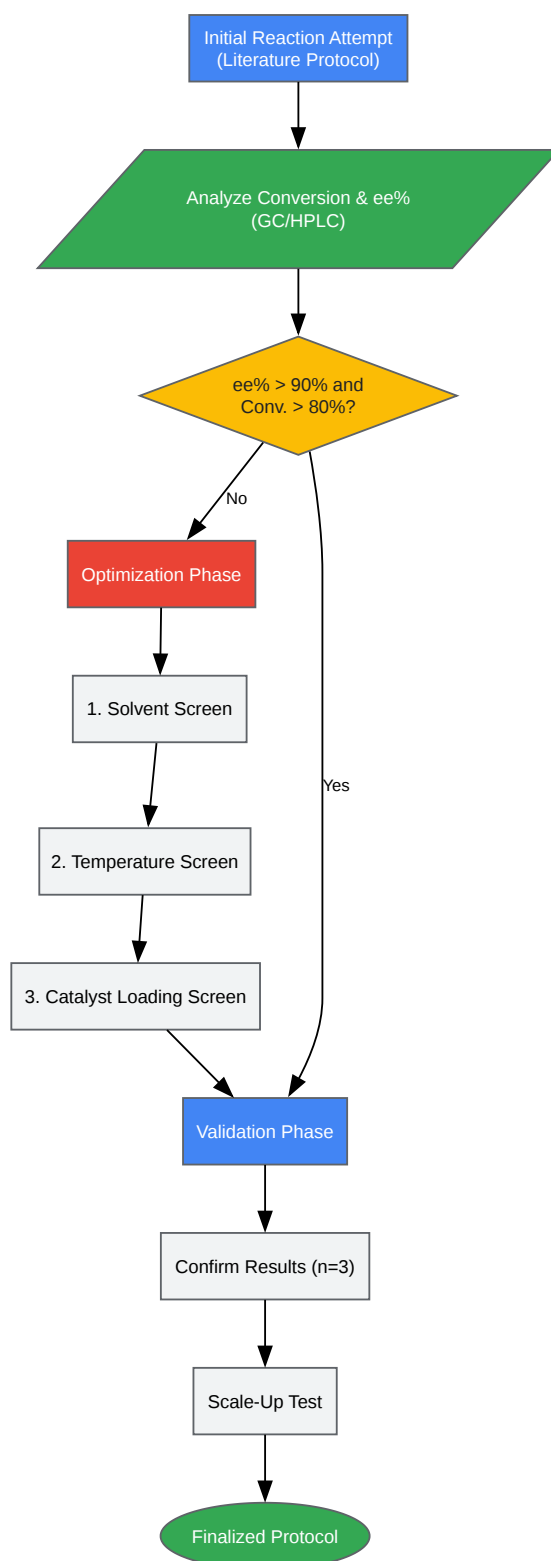


[Click to download full resolution via product page](#)

Caption: A decision tree for troubleshooting low enantiomeric excess.

Diagram 2: General Workflow for Asymmetric Synthesis Optimization

This flowchart outlines the critical stages from initial attempt to an optimized, reproducible protocol.



[Click to download full resolution via product page](#)

Caption: A systematic workflow for optimizing an asymmetric reaction.

References

- Theoretical Exploration of Mechanism and Ligand Effects of Asymmetric Hydrogenation of β -Amino Ketone Catalyzed by an Iridium-PNN Catalyst | Organometallics. (2023). ACS Publications. [\[Link\]](#)
- Enantioselective Synthesis of vic-Aminoalcohol Derivatives by Nickel-Catalyzed Reductive Coupling of Aldehydes with Protected Amino-pentadienoates. (2014). PMC - NIH. [\[Link\]](#)
- Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central. [\[Link\]](#)
- Enantioselective synthesis of α -amino ketones through palladium-catalyzed asymmetric arylation of α -keto imines. PubMed Central. [\[Link\]](#)
- Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. NIH. [\[Link\]](#)
- Generality-oriented optimization of enantioselective aminoxyl radical catalysis. PMC. [\[Link\]](#)
- Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α -Primary Amino Ketones. NIH. [\[Link\]](#)
- Enantio- and diastereoselective synthesis of γ -amino alcohols. (2015). Chemical Communications (RSC Publishing). [\[Link\]](#)
- The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions (RSC Publishing). [\[Link\]](#)
- Noyori Asymmetric Hydrogenation | Detailed Explanation with mechanism | SSN. (2021). YouTube. [\[Link\]](#)
- Influence of catalyst loading on enantioselectivity for the reduction... ResearchGate. [\[Link\]](#)
- Noyori Hydrogenation. NROChemistry. [\[Link\]](#)
- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). MDPI. [\[Link\]](#)

- Noyori Asymmetric Hydrogenation. (2014). Chem-Station Int. Ed. [\[Link\]](#)
- Effect of catalyst loading on enantioselectivity. ResearchGate. [\[Link\]](#)
- Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. (2021). Organometallics - ACS Publications. [\[Link\]](#)
- Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α -Primary Amino Ketones. (2021). JACS Au - ACS Publications. [\[Link\]](#)
- The designed ligand for asymmetric hydrogenation of β -amino ketones. ResearchGate. [\[Link\]](#)
- Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. (2003). The Journal of Organic Chemistry - ACS Publications. [\[Link\]](#)
- Generality-driven optimization of enantio- and regioselective catalysis by high-throughput experimentation and machine learning. ChemRxiv. [\[Link\]](#)
- Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. (2019). ACS Catalysis - ACS Publications. [\[Link\]](#)
- Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. Request PDF - ResearchGate. [\[Link\]](#)
- Ir-catalyzed asymmetric hydrogenation of α -amino ketones with ligand L3b. ResearchGate. [\[Link\]](#)
- Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in *E. coli*. (2022). Frontiers. [\[Link\]](#)
- Highly Regio-Selective Synthesis of β -Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. (2014). Scirp.org. [\[Link\]](#)

- Enantioselective Synthesis of α -Hydroxy Amides and β -Amino Alcohols from α -Keto Amides. Request PDF - ResearchGate. [\[Link\]](#)
- Enantioselective reduction of ketones. Wikipedia. [\[Link\]](#)
- Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA portal. [\[Link\]](#)
- Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [\[Link\]](#)
- Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [\[Link\]](#)
- CBS Reduction/Jocic-Reeve Reaction - Solution Series: Question 35 (29 Sep 2025). YouTube. [\[Link\]](#)
- Corey-Itsuno reduction. Wikipedia. [\[Link\]](#)
- Corey-Bakshi-Shibata (CBS): The Ultimate Reducing Agent Unveiled!. (2020). YouTube. [\[Link\]](#)
- Enantioselective radical C-H amination for the synthesis of β -amino alcohols. (2020). PMC - NIH. [\[Link\]](#)
- New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Drug Discovery. [\[Link\]](#)
- The selected enzymatic synthesis of chiral 1,2-amino alcohols and... ResearchGate. [\[Link\]](#)
- Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC - NIH. [\[Link\]](#)
- Recent advances in the synthesis of α -amino ketones. (2020). Organic & Biomolecular Chemistry (RSC Publishing). [\[Link\]](#)
- Asymmetric Synthesis of anti-1,2-Amino Alcohols via the Borono-Mannich Reaction: A Formal Synthesis of (-)-Swainsonine. The Journal of Organic Chemistry - ACS Publications. [\[Link\]](#)

- Cu-Catalyzed Asymmetric Synthesis of γ -Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters - ACS Publications. [[Link](#)]
- Asymmetric synthesis of vicinal amino alcohols via organocatalytic sequential α -amination/Grignard addition reactions of aldehydes. Request PDF - ResearchGate. [[Link](#)]
- Asymmetric synthesis of unnatural α -amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science (RSC Publishing). [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- [2. pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- [3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry](#) [nrochemistry.com]
- [4. Corey-Bakshi-Shibata Reduction](#) [organic-chemistry.org]
- [5. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- [6. Corey–Itsuno reduction - Wikipedia](#) [en.wikipedia.org]
- [7. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- [8. mdpi.com](https://mdpi.com) [mdpi.com]
- [9. pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- [10. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed.](#) [en.chem-station.com]
- [11. Noyori Hydrogenation | NROChemistry](#) [nrochemistry.com]
- [12. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions \(RSC Publishing\)](#) [pubs.rsc.org]
- [13. Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of \$\alpha\$ -Primary Amino Ketones - PMC](#) [pmc.ncbi.nlm.nih.gov]

- [14. pubs.acs.org \[pubs.acs.org\]](#)
- [15. researchgate.net \[researchgate.net\]](#)
- [16. Enantioselective Synthesis of vic-Aminoalcohol Derivatives by Nickel-Catalyzed Reductive Coupling of Aldehydes with Protected Amino-pentadienoates - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [17. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [18. pubs.acs.org \[pubs.acs.org\]](#)
- [19. researchgate.net \[researchgate.net\]](#)
- [20. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli \[frontiersin.org\]](#)
- [21. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Technical Support Center: Enhancing Enantioselectivity in Chiral Amino Alcohol Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1380615/docs#technical-support-center-enhancing-enantioselectivity-in-chiral-amino-alcohol-synthesis\]](https://www.benchchem.com/product/b1380615/docs#technical-support-center-enhancing-enantioselectivity-in-chiral-amino-alcohol-synthesis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)